2-Amino-3,5-difluorobenzene-1-thiol
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Description
2-Amino-3,5-difluorobenzene-1-thiol is a chemical compound with the molecular formula C6H5F2NS and a molecular weight of 161.18 . It is a solid substance and is often used in laboratory settings .
Molecular Structure Analysis
The InChI code for 2-Amino-3,5-difluorobenzene-1-thiol is 1S/C6H5F2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Amino-3,5-difluorobenzene-1-thiol is a solid substance . It has a molecular weight of 161.18 and an MDL number of MFCD17168590 .Scientific Research Applications
Synthesis and Reactivity
Compounds with open thiogroup, such as 1,2,4-triazole derivatives, demonstrate high antioxidant and antiradical activities, with implications for biochemical processes in radiation-exposed patients. These compounds, including those with SH-groups like cysteine, offer insights into the reactivity and potential synthesis pathways that might be relevant for 2-Amino-3,5-difluorobenzene-1-thiol (Kaplaushenko, 2019).
Biological Importance
The combination of thiol and benzothiazole derivatives, such as in 2-(thio)ureabenzothizoles, highlights a broad spectrum of biological activities, from medical applications to agricultural uses. This illustrates the potential biological significance of structurally related compounds, hinting at the diverse applications of 2-Amino-3,5-difluorobenzene-1-thiol in medicinal chemistry and beyond (Rosales-Hernández et al., 2022).
Material Science Applications
Thiol chemistry plays a crucial role in macromolecular design, particularly in drug delivery systems. The versatility of thiol-based chemistries in creating bio-cleavable disulfides and linking thiols through exchange reactions opens up a myriad of applications in material sciences. This context may be relevant to the functionalization and application of 2-Amino-3,5-difluorobenzene-1-thiol in specialized drug delivery systems (Kgesa et al., 2015).
Environmental Applications
The degradation of organic pollutants using advanced oxidation processes highlights the importance of understanding the stability and reactivity of compounds like 2-Amino-3,5-difluorobenzene-1-thiol. Such studies provide valuable insights into the environmental impact and degradation pathways of similar compounds (Qutob et al., 2022).
properties
IUPAC Name |
2-amino-3,5-difluorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVQLLHJWJBRRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565997 |
Source
|
Record name | 2-Amino-3,5-difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-difluorobenzene-1-thiol | |
CAS RN |
153937-30-5 |
Source
|
Record name | 2-Amino-3,5-difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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